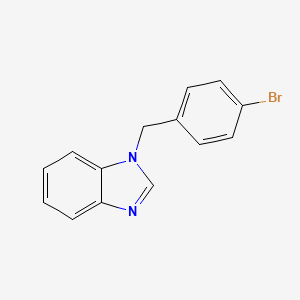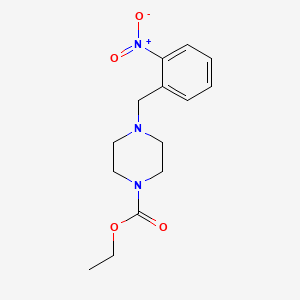![molecular formula C12H13ClN2O5 B5803877 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine](/img/structure/B5803877.png)
4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine, also known as CNPA, is a chemical compound that has been widely used in scientific research for its unique properties. CNPA is a heterocyclic compound that belongs to the family of morpholines, which are cyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom.
Mécanisme D'action
The mechanism of action of 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine involves the binding of the compound to the active site of acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in the synaptic cleft. This results in an increase in cholinergic activity, which can have both beneficial and detrimental effects depending on the context. 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine has also been shown to inhibit the activity of other enzymes through similar mechanisms, such as binding to the active site and blocking substrate access.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine are primarily related to its inhibition of acetylcholinesterase activity. This leads to an increase in cholinergic activity, which can have a range of effects on the nervous system and other organs. In the context of Alzheimer's disease, the use of acetylcholinesterase inhibitors such as 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine has been shown to improve cognitive function and delay the progression of the disease. However, excessive cholinergic activity can also lead to adverse effects such as nausea, vomiting, and diarrhea.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine in lab experiments has several advantages, including its potent inhibitory activity and its specificity for certain enzymes. However, there are also limitations to its use, such as its potential toxicity and the need for careful dosing and handling. Additionally, the use of 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine in animal models may not fully reflect its effects in humans, and further research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine, including the development of new drugs based on its structure and activity, the study of its effects on other enzymes and systems in the body, and the optimization of its synthesis method. Additionally, further research is needed to determine the safety and efficacy of 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine in humans, particularly in the context of Alzheimer's disease and other neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine involves the reaction of 4-chloro-2-nitrophenol with ethyl chloroacetate in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with morpholine in the presence of sodium hydride to yield 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine. This synthesis method has been optimized to achieve high yields of 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine with high purity.
Applications De Recherche Scientifique
4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine has been used in various scientific research applications, including the study of the mechanism of action of certain enzymes and the development of new drugs. 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property makes 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine a potential candidate for the treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a loss of cholinergic neurons in the brain. 4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine has also been used in the study of the structure and function of other enzymes, such as monoamine oxidase and butyrylcholinesterase.
Propriétés
IUPAC Name |
2-(4-chloro-2-nitrophenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5/c13-9-1-2-11(10(7-9)15(17)18)20-8-12(16)14-3-5-19-6-4-14/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNLGSKXWVCNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-nitrophenoxy)-1-(morpholin-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-7,8-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5803814.png)
![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5803820.png)
![1-(4-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803826.png)
![4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5803828.png)

![5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5803844.png)
![1-[(2-naphthyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5803852.png)




![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)
![4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803894.png)
![3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803900.png)